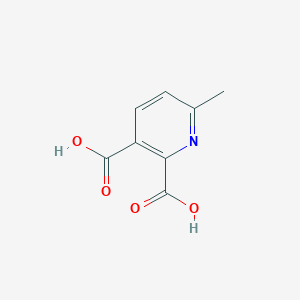

6-Methyl-2,3-pyridinedicarboxylic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

6-methylpyridine-2,3-dicarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO4/c1-4-2-3-5(7(10)11)6(9-4)8(12)13/h2-3H,1H3,(H,10,11)(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHQBKLKZIXCRIX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=C(C=C1)C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70337416 | |

| Record name | 6-Methyl-2,3-pyridinedicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70337416 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53636-70-7 | |

| Record name | 6-Methyl-2,3-pyridinedicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70337416 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-Methylpyridine-2,3-dicarboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Introduction: Significance of 6-Methyl-2,3-pyridinedicarboxylic Acid

An In-Depth Technical Guide to the Synthesis of 6-Methyl-2,3-pyridinedicarboxylic Acid

Executive Summary

This compound, also known as 6-methylquinolinic acid, is a valuable heterocyclic building block in the fields of medicinal chemistry and materials science. Its rigid, functionalized pyridine core makes it an important precursor for the synthesis of novel pharmaceuticals, agrochemicals, and specialized polymers.[1][2] This guide provides a detailed overview of the primary synthetic strategies for this compound, focusing on the oxidative cleavage of 6-methylquinoline. Authored from the perspective of a Senior Application Scientist, this document explains the causality behind methodological choices, provides detailed experimental protocols, and offers insights into product characterization and safety. The primary route discussed is the ozonolysis of 6-methylquinoline followed by an oxidative work-up, a method known for its efficiency and relatively clean conversion for the parent quinoline system.[3]

Pyridine carboxylic acid isomers and their derivatives are foundational scaffolds in modern drug discovery.[4] They are present in a multitude of FDA-approved drugs and are actively researched for their potential as enzyme inhibitors and modulators of biological pathways.[2] The specific substitution pattern of this compound, featuring a methyl group for further functionalization or steric control, and two adjacent carboxylic acids for forming anhydrides, esters, or amides, makes it a particularly versatile intermediate. Its applications range from the development of neuroactive compounds to the creation of ligands for transition metal catalysis.[1][5] This guide aims to provide researchers and drug development professionals with a robust and scientifically grounded resource for its synthesis.

Synthetic Strategies: An Overview

The synthesis of this compound can be approached via two main strategies:

-

Oxidative Cleavage of a Pre-Formed Bicyclic Precursor: This is the most common and direct approach. It involves synthesizing a 6-methyl-substituted quinoline and then selectively cleaving the benzene ring through strong oxidation to unmask the desired dicarboxylic acid on the pyridine ring.

-

De Novo Synthesis of the Pyridine Ring: This strategy involves constructing the substituted pyridine ring from acyclic precursors, for example, through multicomponent reactions or aza-Diels-Alder cycloadditions. While offering high flexibility, these routes can be more complex and may require more extensive optimization.

This guide will focus on the oxidative cleavage strategy, as it is a well-established and highly effective method for this class of compounds.

Primary Synthetic Route: Ozonolysis of 6-Methylquinoline

The most efficient reported method for converting quinoline to its corresponding 2,3-pyridinedicarboxylic acid is through ozonolysis followed by an oxidative work-up.[3] This high-yield process can be logically extended to the 6-methyl substituted analogue. The overall workflow is a two-stage process starting from commercially available reagents.

Workflow for the Synthesis of this compound

Sources

- 1. 6-Methylnicotinic acid synthesis - chemicalbook [chemicalbook.com]

- 2. Ozonolysis of quinoline and quinoline derivatives in a Corning low flow reactor - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]

- 3. 2,3-Pyridinedicarboxylic acid, 5-methyl-, 2,3-dimethyl ester | C10H11NO4 | CID 11745869 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 6-Methylquinoline | C10H9N | CID 7059 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

physical properties of 6-Methyl-2,3-pyridinedicarboxylic acid

An In-Depth Technical Guide to the Physical Properties of 6-Methyl-2,3-pyridinedicarboxylic Acid

Introduction and Strategic Importance

This compound (CAS No. 53636-70-7) is a substituted heterocyclic compound featuring a pyridine core functionalized with a methyl group and two adjacent carboxylic acid moieties.[1][2] This unique arrangement of functional groups imparts a specific electronic and steric profile, making it a valuable building block for researchers in medicinal chemistry and materials science. The pyridine nitrogen offers a site for coordination chemistry and hydrogen bonding, while the dicarboxylic acids provide opportunities for forming salts, esters, amides, and serving as ligands for metal-organic frameworks (MOFs).

A thorough understanding of the physical properties of this molecule is a critical prerequisite for its effective use. Properties such as solubility, pKa, melting point, and solid-state characteristics directly influence reaction kinetics, purification strategies, formulation development, and the ultimate performance of resulting materials or drug candidates. This guide provides a comprehensive overview of these core properties, blending established theoretical principles with detailed, field-proven experimental protocols for their accurate determination.

Core Physicochemical Data

The fundamental identifiers and the most critical, experimentally determined physical property for this compound are summarized below.

| Property | Value | Source(s) |

| CAS Number | 53636-70-7 | [1][3] |

| Molecular Formula | C₈H₇NO₄ | [1][4] |

| Molecular Weight | 181.15 g/mol | [1][4] |

| Canonical SMILES | CC1=CC=C(C(=O)O)C(=N1)C(=O)O | [4] |

| Melting Point | 170 °C (with decomposition) | [3] |

Melting Point and Thermal Stability

The melting point is a foundational parameter that provides insights into the purity and the strength of the intermolecular forces within a crystalline solid.

Expert Analysis

The reported melting point of 170 °C with decomposition is indicative of a stable crystal lattice held together by strong intermolecular forces.[3] For this compound, these forces are dominated by hydrogen bonding between the carboxylic acid groups, which can form robust dimer synthons. The decomposition suggests that at this temperature, the molecule begins to undergo irreversible chemical changes, likely decarboxylation, which is a common thermal degradation pathway for carboxylic acids.

While traditional capillary melting point methods are useful for a preliminary assessment, Differential Scanning Calorimetry (DSC) provides far more comprehensive data.[5][6] DSC not only gives a precise melting endotherm but also reveals other thermally-induced events such as polymorphic transitions, desolvation, and the onset of decomposition, which are critical data points for drug development and process chemistry.

Experimental Protocol: Melting Point and Decomposition by DSC

Protocol 1: Determination of Melting Point and Thermal Profile by Differential Scanning Calorimetry (DSC)

-

Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified standards (e.g., indium) according to the manufacturer's guidelines.

-

Sample Preparation: Accurately weigh 2-5 mg of this compound into a non-hermetic aluminum DSC pan. Crimp the pan with a lid. Prepare an identical empty pan to serve as the reference.

-

Experimental Program:

-

Place the sample and reference pans into the DSC cell.

-

Equilibrate the cell at 25 °C.

-

Ramp the temperature from 25 °C to 250 °C at a rate of 10 °C/minute under a constant nitrogen purge (50 mL/min). The ramp rate is a critical parameter; a slower rate can provide better resolution of thermal events, while a faster rate is suitable for initial screening.

-

-

Data Analysis:

-

The melting point is determined as the onset temperature of the melting endotherm.

-

The temperature at which a significant, irreversible exothermic or endothermic event begins following the melt indicates the onset of decomposition.

-

Integrate the area of the melting peak to determine the enthalpy of fusion (J/g).

-

Solubility Profile

Solubility is a critical determinant of bioavailability for active pharmaceutical ingredients (APIs) and a key parameter for designing crystallization and purification processes.

Theoretical Assessment

The structure of this compound suggests complex, pH-dependent solubility in aqueous media.

-

Acidic Conditions (pH < 2): The pyridine nitrogen will be protonated (pKa ~0-1), and the carboxylic acids will be in their neutral form. The molecule will carry a net positive charge, likely forming soluble salts with counter-ions like chloride.

-

Neutral Conditions (pH ~ 7): Both carboxylic acid groups will be deprotonated (pKa1 ~2-3, pKa2 ~4-5), and the pyridine nitrogen will be neutral. The molecule will exist as a dianion, which is expected to be highly soluble in water.

-

Isoelectric Point: Between the pKa of the pyridine nitrogen and the first carboxylic acid, the molecule can exist as a neutral zwitterion. At this pH, aqueous solubility is typically at its minimum.

-

Organic Solvents: Solubility is expected to be low in non-polar solvents (e.g., hexanes, toluene) and moderate in polar aprotic solvents (e.g., DMSO, DMF), particularly upon heating.

Caption: Fig. 1: Predicted pH-dependent solubility profile.

Experimental Protocol: Thermodynamic Aqueous Solubility

The shake-flask method is the gold standard for determining equilibrium (thermodynamic) solubility.[7][8]

Protocol 2: Thermodynamic Aqueous Solubility Determination via Shake-Flask Method

-

Media Preparation: Prepare a series of aqueous buffers at relevant pH values (e.g., pH 1.2, 4.5, 6.8, and 7.4) as recommended by regulatory guidelines.[8]

-

Sample Addition: Add an excess amount of solid this compound to separate vials containing a known volume (e.g., 5 mL) of each buffer. The excess solid ensures that equilibrium with the saturated solution is achieved.

-

Equilibration: Seal the vials and place them in an orbital shaker or rotator set to a constant temperature (typically 25 °C for physicochemical characterization or 37 °C for biorelevance).[8] Agitate for at least 24 hours to ensure equilibrium is reached. Longer times (48-72 hours) may be necessary, which must be confirmed by sampling at intermediate time points until the concentration plateaus.[9]

-

Phase Separation: After equilibration, allow the vials to stand to let the excess solid settle. Carefully withdraw an aliquot of the supernatant. It is critical to separate the dissolved solute from the undissolved solid. This is best achieved by centrifugation followed by filtration through a 0.22 µm syringe filter compatible with the aqueous buffer.

-

Quantification: Dilute the filtered supernatant with a suitable mobile phase and quantify the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

-

Calculation: Construct a calibration curve using standards of known concentration. Use this curve to determine the concentration of the diluted supernatant, and then back-calculate to find the solubility in the original buffer (e.g., in mg/mL or µg/mL).

Acid-Base Properties (pKa)

The acid dissociation constants (pKa values) govern the ionization state of a molecule at a given pH. This is a paramount property in drug development, as it influences absorption, distribution, metabolism, and excretion (ADME).

Theoretical Assessment

This compound is a polyprotic acid with three ionizable functional groups:

-

Pyridine Nitrogen: The pyridine ring is a weak base. The pKa of its conjugate acid (the protonated form) is expected to be low, likely in the range of 0-1, due to the electron-withdrawing effects of the two adjacent carboxyl groups.

-

C-3 Carboxylic Acid: The first carboxylic acid to deprotonate will be the one most influenced by the electron-withdrawing pyridine ring. Its pKa is expected to be in the range of 2-3.

-

C-2 Carboxylic Acid: The second carboxylic acid will deprotonate at a higher pH, with an expected pKa in the range of 4-5.

Accurate experimental determination of these values is essential. Potentiometric titration is a highly precise and reliable method for this purpose.[10][11]

Experimental Protocol: pKa Determination by Potentiometric Titration

Protocol 3: Determination of pKa Values by Potentiometric Titration

-

System Calibration: Calibrate a high-precision pH meter and electrode using at least three standard buffers (e.g., pH 4.01, 7.00, 10.01) at the desired experimental temperature (e.g., 25 °C).

-

Sample Preparation: Prepare a solution of this compound (e.g., 0.01 M) in deionized, carbonate-free water. Maintaining a constant ionic strength is crucial, so add a background electrolyte like 0.15 M KCl.[12]

-

Titration - Acidic Range: Purge the solution with nitrogen to remove dissolved CO₂.[12] Acidify the solution to ~pH 1.5 with a standardized HCl solution.

-

Titration - Basic Titration: Titrate the solution by adding small, precise aliquots of a standardized, carbonate-free NaOH solution (e.g., 0.1 M). Record the pH value after each addition, allowing the reading to stabilize. Continue the titration until ~pH 12.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa values are determined from the pH at the half-equivalence points. The first and second equivalence points will correspond to the deprotonation of the two carboxylic acids. Specialized software can be used to calculate the pKa values by fitting the titration curve to the appropriate Henderson-Hasselbalch equations for a polyprotic system.

Solid-State Properties

The solid-state form of a compound dictates its stability, solubility, and manufacturability. For pharmaceutical applications, a comprehensive solid-state characterization is a regulatory requirement.

Crystallinity and Polymorphism

Expert Analysis: Polymorphism is the ability of a compound to exist in more than one crystal structure.[13] Molecules like this compound, with multiple hydrogen bond donors and acceptors, are highly prone to forming different packing arrangements (polymorphs) or incorporating solvent molecules (solvates/hydrates) depending on crystallization conditions. Different polymorphs can have vastly different physical properties, including melting point and solubility. Therefore, a thorough polymorphic screen is essential during development. Single-crystal X-ray diffraction (SC-XRD) is the definitive technique for elucidating the precise three-dimensional arrangement of atoms in the solid state.[14][15]

Caption: Fig. 2: Polymorphism - same molecule, different crystal packing.

Protocol 4: Single-Crystal Growth and Structure Determination by X-ray Diffraction

-

Purification: The starting material must be of the highest possible purity. Recrystallize the bulk material before attempting to grow single crystals.

-

Crystal Growth: Grow single crystals suitable for SC-XRD (typically 0.1-0.3 mm in all dimensions). Common methods include:[16]

-

Slow Evaporation: Prepare a nearly saturated solution in a suitable solvent (e.g., ethanol/water mixture). Loosely cover the vial and allow the solvent to evaporate over several days in a vibration-free environment.

-

Vapor Diffusion: Place a concentrated solution of the compound in a small vial. Place this vial inside a larger, sealed jar containing a more volatile "anti-solvent" in which the compound is insoluble. The anti-solvent vapor slowly diffuses into the solution, reducing solubility and promoting slow crystallization.

-

-

Crystal Mounting and Data Collection: Carefully mount a suitable crystal on a goniometer head. Place the instrument in a stream of cold nitrogen (typically 100 K) to minimize thermal motion. Collect diffraction data using a single-crystal X-ray diffractometer.

-

Structure Solution and Refinement: Process the diffraction data to determine the unit cell dimensions and space group. Solve the crystal structure using direct methods or other algorithms to locate the positions of all non-hydrogen atoms. Refine the structural model against the experimental data to obtain precise bond lengths, angles, and details of intermolecular interactions.

Hygroscopicity

Expert Analysis: Hygroscopicity is the tendency of a substance to absorb moisture from the atmosphere. The presence of polar carboxylic acid groups makes this compound susceptible to water uptake, which can affect its physical stability, flowability, and chemical integrity. Dynamic Vapor Sorption (DVS) is the state-of-the-art method for quantifying this behavior.[17][18] It measures the mass change of a sample as a function of relative humidity (RH) at a constant temperature.

Protocol 5: Hygroscopicity Assessment by Dynamic Vapor Sorption (DVS)

-

Sample Preparation: Place 10-20 mg of the sample onto the DVS microbalance pan.

-

Drying Stage: Dry the sample in the DVS instrument under a stream of dry nitrogen (0% RH) at 25 °C until a stable mass is achieved (e.g., dm/dt < 0.002% per minute).[19] This establishes the initial dry mass.

-

Sorption/Desorption Isotherm:

-

Sorption: Increase the RH in stepwise increments (e.g., 10% steps from 0% to 90% RH). At each step, the instrument holds the RH constant until the sample mass equilibrates.

-

Desorption: Decrease the RH in the same stepwise manner from 90% back to 0% RH, again allowing for mass equilibration at each step.

-

-

Data Analysis: Plot the percentage change in mass versus RH.

-

Classification: The degree of hygroscopicity can be classified based on the mass increase at a specific RH (e.g., at 80% RH).

-

Hysteresis: A difference between the sorption and desorption curves (hysteresis) can indicate phenomena such as the formation of a stable hydrate or capillary condensation.

-

Stability: Analyze the solid form of the sample before and after the DVS experiment (e.g., by XRPD) to check for any humidity-induced phase changes.

-

Summary and Outlook

While the literature provides a foundational melting point for this compound, a comprehensive understanding of its physical properties remains to be established.[3] Its multifunctional nature suggests complex solubility and acid-base behavior, and a high potential for polymorphism. For any scientist or researcher intending to use this compound in a rigorous application, the experimental characterization outlined in this guide is not merely recommended but essential. The application of these standard, authoritative protocols will generate the robust data package required for successful drug development, process optimization, and the rational design of new materials.

References

-

Galia, V. et al. (2020). Dynamic Method for the Determination of Hygroscopicity of Water-Soluble Solids. ResearchGate. [Link]

-

Enamine. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Protocols.io. [Link]

-

Creative Biostructure. What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?. Accessed January 6, 2026. [Link]

-

PubChem. 2,3-Pyridinedicarboxylic acid, 5-methyl-, 2,3-dimethyl ester | C10H11NO4 | CID 11745869. Accessed January 6, 2026. [Link]

-

World Health Organization (WHO). (2019). Annex 4: Proposal to waive in vivo bioequivalence requirements for WHO Model List of Essential Medicines immediate-release, solid oral dosage forms. WHO Technical Report Series, No. 1019. [Link]

-

Surov, A. O. et al. (2018). Characterization, Solubility, and Hygroscopicity of BMS-817399. Crystal Growth & Design, 18(11), 6854-6864. [Link]

-

Asilomar Bio, Inc. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Regulations.gov. [Link]

-

Sule, S., & Ambadekar, S. (2020). Application of Dynamic Vapour Sorption Technique to Study Dry Powder Inhalation Formulations. American Journal of Chemistry, 10(3), 45-49. [Link]

-

Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration. Accessed January 6, 2026. [Link]

-

Capot Chemical. Specifications of this compound. Accessed January 6, 2026. [Link]

-

ResearchGate. (2016). How do organic compounds single crystal X rays diffraction work?. [Link]

-

Oakwood Chemical. This compound. Accessed January 6, 2026. [Link]

-

Yılmaz, E., & Can, N. Ö. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Black Sea Journal of Health Science, 7(1), 224-230. [Link]

-

Marques, M. R. C. et al. (2011). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies, 18(2), 29-33. [Link]

-

Ardena. Q&A with Ardena Experts Dynamic Vapor Sorption (DVS) and its relevance in API characterization. Accessed January 6, 2026. [Link]

-

Özeroğlu, C., & Külcü, N. (2006). Potentiometric and Conductometric Measurements of Dicarboxylic Acids in Non-Aqueous Solvents. Asian Journal of Chemistry, 18(3), 1808-1812. [Link]

-

Clarion University. Experiment 1 - Melting Points. Accessed January 6, 2026. [Link]

-

Particle Technology Labs. (2022). Water Woes or Water Win? Probing Water Vapor Uptake and Release with Dynamic Vapor Sorption (DVS). [Link]

-

Al-Mizraq, J. (2021). experiment (1) determination of melting points. ResearchGate. [Link]

-

University of Calgary. Melting point determination. Accessed January 6, 2026. [Link]

-

University of Rochester. How To: Grow X-Ray Quality Crystals. Accessed January 6, 2026. [Link]

-

Iowa State University. X-Ray Diffraction Basics. Accessed January 6, 2026. [Link]

-

ECETOC. APPENDIX A: MEASUREMENT OF ACIDITY (pKA). Accessed January 6, 2026. [Link]

-

Wulf, V. et al. (2020). Potentiometric Titration Method for the Determination of Solubility Limits and pKa Values of Weak Organic Acids in Water. Analytical Chemistry, 92(13), 9298-9304. [Link]

-

Human Metabolome Database. Showing metabocard for 6-Methyl-2-pyridinecarboxylic acid (HMDB0247665). Accessed January 6, 2026. [Link]

-

Clarion University. Determination of Melting Point. Accessed January 6, 2026. [Link]

-

PubChem. 2,3-Pyridinedicarboxylic acid, 5-(methoxymethyl)-, dimethyl ester | C11H13NO5 | CID 11096693. Accessed January 6, 2026. [Link]

-

Mount Holyoke College. Experiment 1: Melting-point Determinations. Accessed January 6, 2026. [Link]

-

PubChem. 5-(Methoxymethyl)pyridine-2,3-dicarboxylic acid | C9H9NO5 | CID 10998311. Accessed January 6, 2026. [Link]

-

Al-Hamdani, A. A. S. et al. (2019). Pyridine-2,6-Dicarboxylic Acid Esters (pydicR2) as O,N,O-Pincer Ligands in CuII Complexes. Inorganics, 7(4), 53. [Link]

-

Human Metabolome Database. Showing metabocard for 2,6-Pyridinedicarboxylic acid (HMDB0033161). Accessed January 6, 2026. [Link]

Sources

- 1. capotchem.com [capotchem.com]

- 2. This compound [oakwoodchemical.com]

- 3. This compound | 53636-70-7 [chemicalbook.com]

- 4. 53636-70-7|this compound|BLD Pharm [bldpharm.com]

- 5. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 6. pennwest.edu [pennwest.edu]

- 7. enamine.net [enamine.net]

- 8. who.int [who.int]

- 9. dissolutiontech.com [dissolutiontech.com]

- 10. creative-bioarray.com [creative-bioarray.com]

- 11. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 12. dergipark.org.tr [dergipark.org.tr]

- 13. creative-biostructure.com [creative-biostructure.com]

- 14. rigaku.com [rigaku.com]

- 15. X-Ray Diffraction Basics | Chemical Instrumentation Facility [cif.iastate.edu]

- 16. How To [chem.rochester.edu]

- 17. Application of Dynamic Vapour Sorption Technique to Study Dry Powder Inhalation Formulations [article.sapub.org]

- 18. particletechlabs.com [particletechlabs.com]

- 19. ardena.com [ardena.com]

An In-depth Technical Guide to 6-Methyl-2,3-pyridinedicarboxylic acid (CAS 53636-70-7)

This guide provides a comprehensive technical overview of 6-Methyl-2,3-pyridinedicarboxylic acid, a key heterocyclic building block for researchers, chemists, and professionals in drug discovery and materials science. We will delve into its chemical properties, a detailed synthesis protocol, key applications, and safety considerations, grounding all information in authoritative references.

Introduction and Significance

This compound, also known as 6-methylquinolinic acid, is a substituted pyridine dicarboxylic acid. The pyridine ring is a fundamental scaffold in medicinal chemistry, and its derivatives are integral to numerous pharmaceuticals.[1] The arrangement of the methyl group and the two carboxylic acid functions on the pyridine core makes this molecule a versatile precursor. The carboxylic acid groups provide reactive handles for amide bond formation, esterification, or conversion into other functional groups, while the methyl group can influence the electronic properties and steric profile of resulting compounds. Its rigid structure is valuable for designing molecules with specific three-dimensional conformations required for interaction with biological targets. This compound serves as a crucial intermediate in the synthesis of complex molecules, particularly in the agrochemical field for the development of novel herbicides.[2][3]

Physicochemical and Safety Profile

A thorough understanding of the physicochemical properties and safety data is paramount for the effective and safe handling of any chemical compound.

Physicochemical Data

The following table summarizes the key physicochemical properties of this compound.

| Property | Value | Source(s) |

| CAS Number | 53636-70-7 | [4] |

| Molecular Formula | C₈H₇NO₄ | [4] |

| Molecular Weight | 181.15 g/mol | [4] |

| Melting Point | 170°C | [4] |

| Boiling Point | 414.8°C | [4] |

| SMILES | CC1=CC=C(C(=O)O)C(=N1)C(=O)O | |

| InChI Key | PHQBKLKZIXCRIX-UHFFFAOYSA-N |

Safety and Handling

This compound should be handled with care in a well-ventilated laboratory, following standard safety protocols.

| Hazard Statement | Precautionary Statement |

| H315: Causes skin irritation | P261: Avoid breathing dust/fume/gas/mist/vapours/spray. |

| H319: Causes serious eye irritation | P280: Wear protective gloves/protective clothing/eye protection/face protection. |

| H335: May cause respiratory irritation | P302+P352: IF ON SKIN: Wash with plenty of soap and water. |

| P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

Note: This is not an exhaustive list. Always refer to the full Safety Data Sheet (SDS) before handling.

Synthesis of this compound

The synthesis of substituted pyridine-2,3-dicarboxylic acids can be achieved through the oxidative cleavage of the benzene ring of corresponding quinoline precursors. A general and effective method involves the oxidation of 8-hydroxyquinolines with hydrogen peroxide in an alkaline medium, as detailed in patent literature.[2]

The logical workflow for this synthesis is outlined below:

Experimental Protocol: A Representative Synthesis

This protocol is adapted from the general method described for the synthesis of substituted pyridine-2,3-dicarboxylic acids.[2]

Step 1: Synthesis of 8-Hydroxy-6-methylquinoline (Precursor)

The precursor, 8-hydroxy-6-methylquinoline, can be synthesized via the Skraup reaction from p-aminophenol and acrolein (or a precursor like glycerol).

Step 2: Oxidation to this compound

-

Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, dissolve 8-hydroxy-6-methylquinoline in an aqueous solution of potassium hydroxide (4-7 molar equivalents).

-

Heating: Heat the stirred mixture to a temperature between 75°C and 90°C.

-

Addition of Oxidant: Slowly add 30-50% aqueous hydrogen peroxide (8-20 molar equivalents) to the reaction mixture over a period of 0.5 to 5 hours, ensuring the temperature is maintained within the specified range. The reaction is exothermic and requires careful control of the addition rate.

-

Reaction Monitoring: After the addition is complete, maintain the reaction mixture at 75-90°C for an additional 1-2 hours. The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Work-up:

-

Cool the reaction mixture to approximately 35°C.

-

Carefully acidify the solution with hydrochloric acid or sulfuric acid to a pH of 1.6-1.8. This will precipitate the crude product.

-

Isolate the solid product by filtration.

-

Wash the solid with cold water to remove inorganic salts.

-

-

Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., water or ethanol/water) to yield pure this compound.

Spectroscopic Characterization (Predicted)

While a publicly available, verified spectrum for this compound is not readily found, its expected spectroscopic features can be predicted based on its structure and data from analogous compounds like 6-methyl-2-pyridinecarboxylic acid and other pyridine dicarboxylic acids.[5][6]

¹H NMR (in DMSO-d₆):

-

Aromatic Protons: Two doublets in the aromatic region (approximately 7.5-8.5 ppm), corresponding to the two protons on the pyridine ring.

-

Methyl Protons: A singlet at approximately 2.5-2.7 ppm, corresponding to the methyl group protons.

-

Carboxylic Acid Protons: Two broad singlets at a downfield chemical shift (>10 ppm), corresponding to the acidic protons of the two carboxyl groups.

¹³C NMR (in DMSO-d₆):

-

Carboxylic Carbons: Two signals in the range of 165-175 ppm.

-

Aromatic Carbons: Five distinct signals in the aromatic region (approximately 120-160 ppm).

-

Methyl Carbon: One signal in the aliphatic region (approximately 18-25 ppm).

FT-IR (KBr Pellet):

-

O-H Stretch: A very broad absorption band from 2500-3300 cm⁻¹, characteristic of the hydrogen-bonded carboxylic acid O-H groups.

-

C=O Stretch: A strong, sharp absorption band around 1700-1730 cm⁻¹, corresponding to the carbonyl stretch of the carboxylic acid groups.

-

C=C and C=N Stretches: Multiple absorptions in the 1400-1600 cm⁻¹ region, indicative of the pyridine ring.

-

C-H Stretch: Aromatic C-H stretches just above 3000 cm⁻¹ and aliphatic C-H stretches from the methyl group just below 3000 cm⁻¹.

Applications in Research and Development

This compound is a valuable building block due to its structural features. Its primary applications lie in the synthesis of more complex molecules with desired biological or material properties.

Agrochemicals: Synthesis of Novel Herbicides

A significant application of pyridinedicarboxylic acid derivatives is in the development of herbicides.[7][8][9] The pyridinecarboxylic acid scaffold is a known auxinic herbicide, and modifications to this core structure can lead to new compounds with improved efficacy and selectivity.[7] this compound can serve as a starting material for the synthesis of novel herbicidal compounds, where the dicarboxylic acid moiety is further functionalized to interact with specific protein targets in weeds.

Medicinal Chemistry and Drug Discovery

The pyridine ring is a privileged scaffold in drug discovery.[1][10][11] this compound provides a rigid core that can be elaborated to present pharmacophoric features in a defined spatial orientation. This is crucial for optimizing interactions with biological targets such as enzymes or receptors. The dicarboxylic acid groups can be converted to amides, esters, or other functional groups to modulate properties like solubility, bioavailability, and target binding affinity.

The role of a scaffold like this compound in drug design is to position key interacting groups in the correct orientation to bind to a biological target.

Materials Science and Coordination Chemistry

The dicarboxylic acid functionality makes this molecule a potential ligand for the synthesis of metal-organic frameworks (MOFs) and coordination polymers. The nitrogen atom of the pyridine ring and the oxygen atoms of the carboxylates can coordinate to metal ions, forming extended structures with potential applications in catalysis, gas storage, and sensing.

Conclusion

This compound (CAS 53636-70-7) is a valuable and versatile chemical intermediate. Its synthesis via the oxidation of the corresponding 8-hydroxyquinoline is a viable route for its preparation. While its primary documented application is in the synthesis of novel herbicides, its structural features make it a promising scaffold for the development of new pharmaceuticals and functional materials. This guide provides a solid foundation of its properties, synthesis, and applications to aid researchers in their scientific endeavors.

References

-

Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]...

- G. Grabner, et al. (2002). Oxidation of 6- and 8-methylquinolines upon UV-illumination in the presence of a powder of TiO2 photocatalyst. Photochemical & Photobiological Sciences, 1(2), 133-135.

- Feng, Y., et al. (2023). Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides. Molecules, 28(3), 1435.

- Google Patents. (n.d.). US6346623B1 - Method for producing substituted pyridine-carboxylic acids.

-

Human Metabolome Database. (2021). Showing metabocard for 6-Methyl-2-pyridinecarboxylic acid (HMDB0247665). Retrieved from [Link]

- Google Patents. (n.d.). EP0259687A1 - Method for the preparation of pyridine-2,3-dicarboxylic acids.

- Zhang, Y., et al. (2023). Synthesis, Herbicidal Activity, Mode of Action, and In Silico Analysis of Novel Pyrido[2,3-d]pyrimidine Compounds. International Journal of Molecular Sciences, 24(21), 15891.

- Liu, Y., et al. (2024). Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids. Molecules, 29(5), 1098.

-

G. Whitton, et al. (2024). Synthesis and biological profile of 2,3-dihydro[7][12]thiazolo[4,5-b]pyridines, a novel class of acyl-ACP thioesterase inhibitors. Beilstein Journal of Organic Chemistry, 20, 586-595.

-

Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. (n.d.). Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000243). Retrieved from [Link]

-

MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

-

NIST. (n.d.). 6-METHYL-2,4-PYRIDINEDICARBOXYLIC ACID, 1-OXIDE. Retrieved from [Link]

-

GraderChem. (2024). High-Purity 6-Methyl-2-pyridinecarboxylic Acid: Your Trusted Supplier for Pharmaceutical Intermediates. Retrieved from [Link]

- Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. (2024). Drug Design, Development and Therapy, 18, 1787-1823.

-

Synthesis of derivatives of quinoline. (n.d.). Retrieved from [Link]

- Google Patents. (n.d.). EP0232118A2 - Process for the preparation of pyridine-2,3-dicarboxylic acid.

- Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. (2024). Drug Design, Development and Therapy, 18, 1787-1823.

Sources

- 1. Pyridine derivatives as preferable scaffolds for the process of discovering new drugs [systems.enpress-publisher.com]

- 2. Method for the preparation of pyridine-2,3-dicarboxylic acids - Patent 0259687 [data.epo.org]

- 3. Synthesis, Herbicidal Activity, Mode of Action, and In Silico Analysis of Novel Pyrido[2,3-d]pyrimidine Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound [myskinrecipes.com]

- 5. 6-Methyl-2-pyridinecarboxylic acid(934-60-1) 1H NMR [m.chemicalbook.com]

- 6. Human Metabolome Database: Showing metabocard for 6-Methyl-2-pyridinecarboxylic acid (HMDB0247665) [hmdb.ca]

- 7. mdpi.com [mdpi.com]

- 8. Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids [mdpi.com]

- 9. Synthesis and biological profile of 2,3-dihydro[1,3]thiazolo[4,5-b]pyridines, a novel class of acyl-ACP thioesterase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. rsc.org [rsc.org]

structure elucidation of 6-Methyl-2,3-pyridinedicarboxylic acid

An In-Depth Technical Guide to the Structure Elucidation of 6-Methyl-2,3-pyridinedicarboxylic Acid

Foreword: A Logic-Driven Approach to Molecular Structure

In modern chemical and pharmaceutical research, the unambiguous determination of a molecule's structure is the bedrock upon which all further investigation is built. It is not merely an academic exercise but a critical step that dictates function, reactivity, and safety. This guide eschews a simple checklist methodology in favor of a logic-driven, field-proven narrative for the structural elucidation of this compound. Our approach is rooted in the principle of orthogonal verification, where data from multiple, independent analytical techniques converge to build an unshakeable structural hypothesis. We will not only detail the steps but, more importantly, explore the causality behind each experimental choice, providing the insights necessary for researchers to adapt these principles to their own unique challenges.

The target of our investigation is this compound, a substituted pyridine with the hypothesized structure shown below. Our task is to confirm every aspect of this structure: the pyridine core, the precise placement of the methyl group, and the positions of the two carboxylic acid moieties.

Figure 1: Hypothesized Structure of this compound.

Part 1: The Foundational Blueprint - MS and IR Spectroscopy

Before delving into the complexities of nuclear magnetic resonance, we first establish the fundamental characteristics of the molecule: its molecular formula and the functional groups it contains. This initial phase provides a foundational blueprint, guiding the more detailed analysis to follow.

Mass Spectrometry (MS): Defining the Molecular Formula

Expertise & Experience: Mass spectrometry is the first logical step as it provides the most direct route to the molecular weight and elemental composition. High-Resolution Mass Spectrometry (HRMS), typically using techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), is non-negotiable for this task. It provides mass accuracy to within a few parts per million (ppm), allowing for the confident determination of the elemental formula.

For this compound (C₈H₇NO₄), the expected exact mass provides a precise target for our measurement. Fragmentation patterns observed in the mass spectrum can offer preliminary structural clues. For pyridine carboxylic acids, characteristic fragmentation often involves the loss of CO₂ (44 Da) or H₂O (18 Da) from the parent ion. The presence of a carboxylic acid at the C2 position, adjacent to the ring nitrogen, can sometimes lead to unique rearrangement processes under electron impact ionization.[1]

Trustworthiness through Self-Validation: The protocol is designed to be self-validating. The presence of the molecular ion peak [M+H]⁺ or [M-H]⁻ in the expected m/z range, coupled with an isotopic pattern consistent with the proposed formula (C₈H₇NO₄), provides a high degree of confidence.

Experimental Protocol: High-Resolution Mass Spectrometry

-

Sample Preparation: Prepare a dilute solution of the analyte (approx. 10-50 µg/mL) in a suitable solvent such as methanol or acetonitrile/water (50:50 v/v).

-

Instrumentation: Utilize an ESI-Time of Flight (ESI-TOF) or ESI-Orbitrap mass spectrometer for high-resolution analysis.

-

Ionization Mode: Acquire data in both positive and negative ion modes. Positive mode is expected to show the protonated molecule [M+H]⁺, while negative mode will show the deprotonated molecule [M-H]⁻.

-

Data Acquisition: Infuse the sample directly or use a liquid chromatography (LC) inlet. Acquire a full scan spectrum over a relevant m/z range (e.g., 50-500 Da).

-

Analysis: Determine the exact mass of the molecular ion and use the instrument's software to calculate the elemental composition. Compare this to the theoretical exact mass of C₈H₇NO₄. Analyze for key fragment ions.

Fourier-Transform Infrared (FTIR) Spectroscopy: Functional Group Identification

Expertise & Experience: FTIR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule. For our target, we expect to see highly characteristic absorbances for the carboxylic acid groups.[2] The O-H stretch of a carboxylic acid is one of the most recognizable peaks in an IR spectrum, appearing as a very broad band due to hydrogen bonding.[2] The C=O (carbonyl) stretch is also a strong, sharp indicator. The positions of these bands can be subtly influenced by the electronic nature of the pyridine ring.[3][4][5]

Trustworthiness through Self-Validation: The simultaneous observation of the broad O-H stretch and the strong C=O stretch is definitive evidence for the presence of a carboxylic acid functional group. The absence of other characteristic bands (e.g., for amines, amides, or nitriles) helps to confirm the purity of the sample and corroborates the functional groups implied by the molecular formula from HRMS.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

-

Sample Preparation: Place a small amount of the solid, dry sample directly onto the ATR crystal (typically diamond or germanium).

-

Background Scan: With the crystal clean, run a background scan to account for atmospheric CO₂ and H₂O.

-

Sample Scan: Apply pressure to ensure good contact between the sample and the crystal, then acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Data Analysis: Process the spectrum (e.g., baseline correction) and identify the characteristic absorption frequencies.

Anticipated Spectroscopic Data (MS & IR)

| Parameter | Technique | Expected Observation | Rationale |

| Molecular Formula | HRMS (ESI+) | C₈H₇NO₄ | Corresponds to the protonated molecule [C₈H₈NO₄]⁺ |

| Exact Mass | HRMS (ESI+) | m/z 182.0499 | Theoretical exact mass for [C₈H₈NO₄]⁺ |

| Key Fragments | MS/MS | m/z 164, 136 | Potential loss of H₂O and CO₂ respectively. |

| O-H Stretch | FTIR | ~2500-3300 cm⁻¹ (very broad) | Characteristic of hydrogen-bonded carboxylic acid O-H.[2] |

| C=O Stretch | FTIR | ~1710-1760 cm⁻¹ (strong) | Characteristic of carboxylic acid C=O.[2] |

| C=C/C=N Stretches | FTIR | ~1400-1600 cm⁻¹ | Aromatic ring vibrations of the pyridine core. |

Part 2: Unraveling Connectivity - A Multi-dimensional NMR Approach

With the molecular formula and functional groups established, we now turn to Nuclear Magnetic Resonance (NMR) spectroscopy to map the precise atomic connectivity. A combination of 1D and 2D NMR experiments is essential for the unambiguous assignment of all proton and carbon signals, which is the core of structure elucidation.[6]

¹H and ¹³C NMR: The Initial Scan

Expertise & Experience: ¹H NMR provides information on the number of distinct proton environments and their neighboring protons (through spin-spin coupling), while ¹³C NMR reveals the number of unique carbon environments. For this compound, we predict two distinct aromatic proton signals, one methyl proton signal, and one broad carboxylic acid proton signal. The ¹³C spectrum should show eight distinct carbon signals: three for the substituents (methyl, two carboxyl) and five for the pyridine ring carbons. The chemical shifts are highly dependent on the electronic effects of the substituents and the nitrogen atom in the ring.[7][8][9]

2D NMR: Building the Molecular Scaffold

Expertise & Experience: While 1D NMR provides a list of parts, 2D NMR shows how they are connected. For a polysubstituted aromatic system like this, 2D experiments are not optional; they are mandatory for confident assignment.[10]

-

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through 2 or 3 bonds). We expect to see a cross-peak between the two aromatic protons on the pyridine ring, confirming their adjacency.[10]

-

HSQC (Heteronuclear Single Quantum Coherence): This correlates each proton directly to the carbon it is attached to. It allows us to definitively link the proton signals for the methyl group and the two aromatic protons to their corresponding carbon signals.[10]

-

HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most critical experiment for this structure. It reveals longer-range correlations (typically 2-3 bonds) between protons and carbons. These correlations are the key to piecing the entire molecular puzzle together, especially for connecting the substituents to the correct positions on the pyridine ring.[10]

Trustworthiness through Self-Validation: The power of the 2D NMR approach lies in its internal consistency. The connectivity map built from HMBC must be in complete agreement with the direct attachments shown by HSQC and the proton-proton proximities from COSY. Any discrepancy would immediately signal an incorrect structural assignment.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, which is excellent for observing exchangeable protons like those of carboxylic acids).

-

1D Spectra Acquisition: On a spectrometer (e.g., 400 MHz or higher), acquire a standard ¹H spectrum and a proton-decoupled ¹³C spectrum.

-

2D Spectra Acquisition: Using standard pulse programs, acquire the following 2D spectra:

-

gCOSY: To establish ¹H-¹H correlations.

-

gHSQC: To establish one-bond ¹H-¹³C correlations.

-

gHMBC: To establish long-range (2-3 bond) ¹H-¹³C correlations. Set the long-range coupling delay to optimize for typical aromatic J-couplings (~8-10 Hz).

-

Anticipated NMR Data & HMBC Correlations

The following table summarizes the expected NMR data. The HMBC correlations are crucial for confirming the substitution pattern.

| Atom(s) | ¹H δ (ppm) | ¹³C δ (ppm) | Key HMBC Correlations (¹H → ¹³C) |

| CH₃ | ~2.5-2.7 | ~20-25 | C5, C6 |

| H4 | ~8.0-8.2 | ~138-142 | C2, C3, C5, C6 |

| H5 | ~7.8-8.0 | ~125-130 | C3, C4, C6, CH₃ |

| C2 | - | ~150-155 | H4 |

| C3 | - | ~135-140 | H4, H5 |

| C6 | - | ~158-162 | H5, CH₃ |

| 2-COOH | ~13 (broad) | ~165-170 | C2, C3 |

| 3-COOH | ~13 (broad) | ~165-170 | C2, C3, C4 |

Note: Chemical shifts are predictive and can vary based on solvent and pH.

The workflow for structure elucidation and the key HMBC correlations that lock in the structure are visualized below.

Caption: A typical workflow for small molecule structure elucidation.

Caption: Key 2- and 3-bond HMBC correlations for structure confirmation.

Part 3: Absolute Proof - Single-Crystal X-ray Diffraction

Authoritative Grounding: While the combination of MS and NMR provides an exceptionally strong case for the proposed structure, single-crystal X-ray diffraction provides the ultimate, unambiguous proof.[11][12] It moves beyond connectivity to give a precise three-dimensional map of electron density, defining atomic positions, bond lengths, and bond angles with unparalleled accuracy. Obtaining a publication-quality crystal structure is considered the gold standard for structural proof.

Expertise & Experience: The primary challenge in this technique is often not the data analysis but the sample preparation—growing a suitable single crystal. This can be an empirical process involving the slow evaporation of solvent from a saturated solution, vapor diffusion, or solvent layering techniques.

Experimental Protocol: Single-Crystal X-ray Diffraction

-

Crystal Growth: Systematically screen for crystallization conditions. Dissolve the purified compound in various solvents (e.g., ethanol, acetone, ethyl acetate, water) to near-saturation. Attempt slow evaporation at room temperature. If this fails, try vapor diffusion by placing a small vial of the solution inside a larger sealed jar containing a more volatile "anti-solvent" (in which the compound is less soluble).

-

Crystal Mounting: Using a microscope, identify a well-formed, single crystal (typically 0.1-0.3 mm in size) and mount it on a goniometer head.

-

Data Collection: Place the crystal in the cold stream (typically 100 K) of a single-crystal X-ray diffractometer. A full sphere of diffraction data is collected by rotating the crystal in the X-ray beam.

-

Structure Solution and Refinement: The collected diffraction pattern is processed to solve the phase problem and generate an initial electron density map. This map is then refined against the experimental data to yield the final crystal structure.

Conclusion: A Symphony of Data

The is a clear illustration of the modern analytical chemistry workflow. We began by defining the molecule's mass and constituent functional groups using HRMS and FTIR. This laid the groundwork for a comprehensive 1D and 2D NMR analysis, which connected the atoms and defined the constitutional isomer. Finally, single-crystal X-ray diffraction offered the ultimate, non-negotiable confirmation of the structure in the solid state. Each technique provides a unique piece of the puzzle, and their collective agreement provides the certainty required for advancing scientific research.

References

-

Title: THE MASS SPECTRAL FRAGMENTATION BEHAVIOR OF PYRIDINE CARBOXYLIC AND THIOCARBOXYLIC ACID ESTERS Source: Organic Mass Spectrometry URL: [Link]

-

Title: 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration Source: Journal of Chemical Information and Computer Sciences URL: [Link]

-

Title: FTIR-ATR spectroscopy of dicarboxylic acids Source: ResearchGate URL: [Link]

-

Title: An in situ ATR-FTIR study on the adsorption of dicarboxylic acids onto kaolinite in aqueous suspensions Source: Physical Chemistry Chemical Physics URL: [Link]

-

Title: FT-IR spectra of (a) cubane-1,4-dicarboxylic acid, (b) NO 3... Source: ResearchGate URL: [Link]

-

Title: Using 2H labelling to improve the NMR detectability of pyridine and its derivatives by SABRE Source: Magnetic Resonance in Chemistry URL: [Link]

-

Title: Gas Chromatographic/Mass Spectrometric Identification of a Pyridinedicarboxylic Acid Impurity in Niacin as the Trimethylsilyl Ester Source: Journal of AOAC INTERNATIONAL URL: [Link]

-

Title: Analysis of the NMR Spectrum of Pyridine Source: The Journal of Chemical Physics URL: [Link]

-

Title: Adsorption of dicarboxylic acids by clay minerals as examined by in situ ATR-FTIR and ex situ DRIFT Source: PubMed URL: [Link]

-

Title: Unraveling Structural and Anticancer Properties of Pyridine-Oxadiazole Derivatives: Single-Crystal XRD, Hirshfeld Analysis, and Cytotoxicity against A549 Cells Source: PubMed URL: [Link]

-

Title: 13 C NMR chemical shifts (δ, ppm) of monosubstituted pyridines a Source: ResearchGate URL: [Link]

-

Title: 4-Pyridinecarboxylic acid Source: NIST WebBook URL: [Link]

-

Title: Spectroscopy of Carboxylic Acids and Nitriles Source: Chemistry LibreTexts URL: [Link]

-

Title: 2-Pyridinecarboxylic acid Source: NIST WebBook URL: [Link]

-

Title: 2-Pyridinecarboxylic acid, 6-methyl- Source: NIST WebBook URL: [Link]

-

Title: Design, Synthesis, and Structural Elucidation of New Pyridine and Thienopyridine Derivatives Source: ResearchGate URL: [Link]

-

Title: Isolation and structure elucidation of pyridine alkaloids from the aerial parts of the Mongolian medicinal plant Caryopteris mongolica Bunge Source: ResearchGate URL: [Link]

-

Title: Crystal structure determination of two pyridine derivatives Source: PubMed Central URL: [Link]

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. researchgate.net [researchgate.net]

- 4. An in situ ATR-FTIR study on the adsorption of dicarboxylic acids onto kaolinite in aqueous suspensions - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 5. Adsorption of dicarboxylic acids by clay minerals as examined by in situ ATR-FTIR and ex situ DRIFT - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pubs.aip.org [pubs.aip.org]

- 9. researchgate.net [researchgate.net]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Unraveling Structural and Anticancer Properties of Pyridine-Oxadiazole Derivatives: Single-Crystal XRD, Hirshfeld Analysis, and Cytotoxicity against A549 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Crystal structure determination of two pyridine derivatives: 4-[(E)-2-(4-methoxyphenyl)ethenyl]-1-methylpyridin-1-ium hexafluoro-λ6-phosphane and 4-{(E)-2-[4-(dimethylamino)phenyl]ethenyl}-1-phenyl-1λ5-pyridin-1-ylium hexafluoro-λ6-phosphane - PMC [pmc.ncbi.nlm.nih.gov]

A Senior Application Scientist's Guide to the Spectral Analysis of 6-Methyl-2,3-pyridinedicarboxylic Acid

Introduction: Unveiling the Molecular Architecture

For researchers and professionals in drug development, a thorough understanding of a molecule's structure is paramount. 6-Methyl-2,3-pyridinedicarboxylic acid, a substituted pyridine derivative, presents a compelling case for the power of modern analytical techniques. Its structure, featuring a pyridine ring, two carboxylic acid groups, and a methyl group, offers a rich landscape for spectroscopic exploration. The interplay of these functional groups gives rise to a unique spectral signature that, when expertly interpreted, provides unambiguous structural confirmation and insights into the molecule's electronic environment. This guide provides an in-depth analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data expected for this compound, framed from the perspective of practical application and experimental rationale.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Proton and Carbon Skeleton

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, we can map out the connectivity and chemical environment of individual atoms.

Experimental Protocol: Acquiring High-Resolution NMR Spectra

A robust NMR analysis begins with meticulous sample preparation and data acquisition.

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent. Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent choice due to its ability to dissolve polar compounds and the presence of exchangeable protons from the carboxylic acids.

-

¹H NMR Acquisition:

-

Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve optimal signal dispersion.

-

Acquire a standard one-dimensional ¹H NMR spectrum. Key parameters include a 30° pulse angle, a relaxation delay of at least 2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Perform a proton-decoupled ¹³C NMR experiment to obtain a spectrum with singlets for each unique carbon.

-

A larger number of scans will be necessary compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

-

-

Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, and baseline correction.

¹H NMR Spectral Interpretation: Decoding the Proton Signals

The ¹H NMR spectrum of this compound is expected to exhibit three distinct signals. The rationale for their predicted chemical shifts and multiplicities is rooted in the electronic effects of the substituents on the pyridine ring.

-

Aromatic Protons: The pyridine ring contains two aromatic protons. The electron-withdrawing nature of the two carboxylic acid groups will deshield these protons, shifting their signals downfield. The proton at the 5-position, being ortho and para to the carboxylic acid groups, will be the most deshielded. The proton at the 4-position will be slightly less deshielded. We expect a doublet for each of these protons due to coupling with each other.

-

Methyl Protons: The methyl group at the 6-position is attached to the pyridine ring. Its protons will appear as a singlet in the upfield region, characteristic of alkyl groups.

-

Carboxylic Acid Protons: The two carboxylic acid protons are acidic and will typically appear as a broad singlet at a very downfield chemical shift. Their exact position can be concentration and temperature-dependent.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~8.2 | d | 1H | H-5 | Deshielded by adjacent carboxylic acid and nitrogen atom. |

| ~7.8 | d | 1H | H-4 | Deshielded by adjacent carboxylic acid. |

| ~2.6 | s | 3H | -CH₃ | Typical chemical shift for a methyl group on an aromatic ring. |

| >12 | br s | 2H | -COOH | Highly deshielded due to acidic nature; signal is often broad. |

Note: 'd' denotes a doublet, 's' a singlet, and 'br s' a broad singlet.

¹³C NMR Spectral Interpretation: Mapping the Carbon Framework

The proton-decoupled ¹³C NMR spectrum will provide a count of the unique carbon atoms and information about their chemical environment.

-

Carboxylic Carbons: The carbonyl carbons of the two carboxylic acid groups will be the most deshielded carbons, appearing at the downfield end of the spectrum.

-

Aromatic Carbons: The pyridine ring will show five distinct signals for its carbon atoms. The carbons attached to the carboxylic acid groups (C-2 and C-3) and the nitrogen atom (C-6) will be significantly deshielded. The remaining aromatic carbons (C-4 and C-5) will appear at slightly more upfield positions.

-

Methyl Carbon: The methyl carbon will be the most shielded carbon, appearing at the upfield end of the spectrum.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~168 | C-2 (COOH) | Deshielded by both the attached oxygen atoms and the pyridine ring. |

| ~166 | C-3 (COOH) | Deshielded by the attached oxygen atoms and the pyridine ring. |

| ~158 | C-6 | Attached to the electronegative nitrogen atom and the methyl group. |

| ~150 | C-2 | Attached to the electronegative nitrogen atom and a carboxylic acid group. |

| ~140 | C-4 | Aromatic carbon deshielded by the ring current and adjacent substituent. |

| ~128 | C-5 | Aromatic carbon deshielded by the ring current and adjacent substituent. |

| ~125 | C-3 | Attached to two carboxylic acid groups. |

| ~24 | -CH₃ | Typical chemical shift for a methyl group on an aromatic ring. |

Infrared (IR) Spectroscopy: Probing the Vibrational Modes of Functional Groups

IR spectroscopy is a rapid and effective technique for identifying the presence of specific functional groups within a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, causing the bonds to stretch or bend.

Experimental Protocol: Acquiring an IR Spectrum

-

Sample Preparation: For a solid sample like this compound, the KBr pellet method is common. A small amount of the sample is finely ground with dry potassium bromide (KBr) and pressed into a thin, transparent disk.

-

Data Acquisition: The KBr pellet is placed in the sample holder of an FTIR spectrometer, and the spectrum is recorded. A background spectrum of a pure KBr pellet should be taken first and automatically subtracted from the sample spectrum.

IR Spectral Interpretation: Identifying Key Functional Groups

The IR spectrum of this compound will be dominated by absorptions from the carboxylic acid and aromatic functionalities.

-

O-H Stretch: A very broad and intense absorption band is expected in the region of 3300-2500 cm⁻¹ due to the O-H stretching of the hydrogen-bonded carboxylic acid groups.

-

C-H Stretch: Aromatic C-H stretching vibrations will appear as weaker bands just above 3000 cm⁻¹, while the aliphatic C-H stretching of the methyl group will be observed just below 3000 cm⁻¹.

-

C=O Stretch: A strong, sharp absorption band around 1700 cm⁻¹ is characteristic of the C=O stretching of the carboxylic acid groups.

-

C=C and C=N Stretches: Aromatic ring stretching vibrations (C=C and C=N) will give rise to several bands in the 1600-1450 cm⁻¹ region.

-

O-H Bend: The O-H bending vibration of the carboxylic acid may appear as a broad peak around 1300 cm⁻¹.

-

C-O Stretch: The C-O stretching vibration of the carboxylic acid will be visible around 1250 cm⁻¹.

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300-2500 | Strong, Broad | O-H stretch (Carboxylic acid) |

| ~3100-3000 | Weak-Medium | Aromatic C-H stretch |

| ~2980-2850 | Weak | Aliphatic C-H stretch |

| ~1700 | Strong, Sharp | C=O stretch (Carboxylic acid) |

| ~1600-1450 | Medium | Aromatic C=C and C=N stretch |

| ~1300 | Medium, Broad | O-H bend |

| ~1250 | Medium | C-O stretch |

Mass Spectrometry (MS): Determining the Molecular Weight and Fragmentation Pattern

Mass spectrometry provides the exact molecular weight of a compound and offers valuable structural information through the analysis of its fragmentation pattern.

Experimental Protocol: Acquiring a Mass Spectrum

-

Ionization: Electron Ionization (EI) is a common technique. A small amount of the sample is introduced into the mass spectrometer, where it is vaporized and bombarded with a high-energy electron beam. This process creates a positively charged molecular ion (M⁺•).

-

Mass Analysis: The ions are then accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection: The separated ions are detected, and a mass spectrum is generated, which plots the relative abundance of ions versus their m/z values.

Mass Spectral Interpretation: The Molecular Ion and Fragmentation Pathways

-

Molecular Ion Peak: The molecular ion peak (M⁺•) for this compound will be observed at an m/z value corresponding to its molecular weight (181.15 g/mol ).

-

Fragmentation: The molecular ion is often unstable and can fragment into smaller, more stable ions. The fragmentation pattern provides a "fingerprint" of the molecule. Key expected fragmentations include:

-

Loss of a hydroxyl radical (-OH): This would result in a peak at m/z 164.

-

Loss of a carboxyl group (-COOH): This would lead to a peak at m/z 136.

-

Decarboxylation (-CO₂): Loss of carbon dioxide from the molecular ion would give a peak at m/z 137.

-

Below is a Graphviz diagram illustrating a plausible fragmentation pathway.

Caption: Plausible fragmentation pathway for this compound in EI-MS.

Conclusion: A Synergistic Approach to Structural Elucidation

The comprehensive analysis of this compound through NMR, IR, and MS provides a self-validating system for structural confirmation. Each technique offers a unique and complementary perspective on the molecule's architecture. The ¹H and ¹³C NMR spectra precisely map the carbon-hydrogen framework, IR spectroscopy confirms the presence of key functional groups, and mass spectrometry provides the exact molecular weight and characteristic fragmentation patterns. For the researcher, scientist, or drug development professional, a deep understanding of these spectral data and their interpretation is not merely an academic exercise but a critical component in the confident identification and characterization of novel chemical entities.

References

While direct experimental data for this compound is not widely published in open-access literature, the principles of spectral interpretation are well-established. The following references provide a strong foundation in the techniques discussed.

- Spectrometric Identification of Organic Compounds by Robert M. Silverstein, Francis X. Webster, David J. Kiemle, and David L. Bryce. A foundational text covering NMR, MS, and IR spectroscopy. (A general textbook, no direct URL)

- Introduction to Spectroscopy by Donald L. Pavia, Gary M. Lampman, George S. Kriz, and James R. Vyvyan. An excellent resource for understanding the principles and applications of spectroscopic methods. (A general textbook, no direct URL)

-

SpectraBase . A comprehensive database of spectral data. While some data is subscription-based, it is a valuable resource for spectral information. [Link]

-

Human Metabolome Database (HMDB) . Contains spectral data for a large number of metabolites, which can be useful for comparison with related structures. [Link]

A Technical Guide to the Medicinal Chemistry Potential of 6-Methyl-2,3-pyridinedicarboxylic Acid: A Non-Toxic Scaffold for Therapeutic Innovation

Abstract: 6-Methyl-2,3-pyridinedicarboxylic acid represents a compelling, yet underexplored, scaffold in medicinal chemistry. As a structural analogue of the endogenous neurotoxin quinolinic acid, its primary strategic advantage lies in the predicted absence of excitotoxic effects, a feature conferred by the C6-methyl substitution. This technical guide synthesizes the current understanding of this molecule, positioning it as a promising platform for the development of novel therapeutics. We will explore its chemical properties, the structural basis for its non-toxicity, and its potential applications as an enzyme inhibitor and a versatile ligand in coordination chemistry for creating innovative metal-based drugs. This document is intended for researchers, scientists, and drug development professionals seeking to leverage novel chemical entities for therapeutic advancement.

Introduction: The Strategic Value of a "Detoxified" Scaffold

The pyridine dicarboxylic acid core is a well-established pharmacophore, present in numerous compounds under investigation for a wide range of diseases.[1][2] However, the 2,3-pyridinedicarboxylic acid isomer, also known as quinolinic acid, is a potent endogenous N-methyl-D-aspartate (NMDA) receptor agonist, a property that leads to excitotoxicity and neurodegeneration. This inherent neurotoxicity has limited its direct therapeutic utility.

This compound, by virtue of its methyl group at the 6-position, is rendered inactive as an NMDA receptor agonist. This crucial substitution effectively "detoxifies" the quinolinic acid scaffold, opening a previously inaccessible chemical space for drug design. This guide will provide a comprehensive overview of the potential applications of this unique molecule in medicine.

Physicochemical Properties and Synthesis

A thorough understanding of the molecule's fundamental characteristics is paramount for its application in drug discovery workflows.

Key Physicochemical Data

| Property | Value | Source |

| Molecular Formula | C₈H₇NO₄ | [3] |

| Molecular Weight | 181.15 g/mol | [3] |

| Melting Point | 170°C | [3] |

| Boiling Point | 414.8°C | [3] |

| CAS Number | 53636-70-7 | [3] |

Synthetic Approach: Oxidation of a Substituted Quinolone

The synthesis of substituted pyridine-2,3-dicarboxylic acids can be achieved through the oxidative cleavage of a corresponding quinoline precursor. The following protocol is a representative method adapted from established procedures for similar compounds.[4]

Experimental Protocol: Synthesis of this compound

-

Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser, dissolve 3-methyl-8-hydroxyquinoline hydrochloride (1 equivalent) in an aqueous solution of potassium hydroxide (6.5 equivalents).

-

Oxidation: Heat the mixture to 75-80°C. Add a 30% w/w solution of hydrogen peroxide (8 equivalents) dropwise over 1.5-2 hours, maintaining the temperature of the reaction mixture.

-

Reaction Monitoring and Work-up: After the addition is complete, maintain the reaction at 75-80°C for an additional 2 hours, followed by heating at 90-95°C for 1 hour to ensure complete reaction. Cool the reaction mixture to 35°C.

-

Precipitation: Carefully acidify the reaction mixture with hydrochloric acid to a pH of 1.6-1.8 to precipitate the crude product.

-

Purification: Isolate the solid by filtration, wash with cold water, and dry under vacuum. The crude this compound can be further purified by recrystallization from hot water.

The Absence of Neurotoxicity: A Key Advantage

The central nervous system (CNS) represents a major target for therapeutic intervention. The structural similarity of this compound to the neurotoxic quinolinic acid necessitates a clear understanding of its neurological profile.

The Role of the C6-Methyl Group

The excitotoxicity of quinolinic acid is mediated by its agonist activity at the NMDA receptor. The presence of two adjacent carboxylic acid groups at the 2 and 3 positions of the pyridine ring is a prerequisite for this interaction. However, even minor structural modifications can significantly impact receptor binding. The addition of a methyl group at the 6-position appears to sterically hinder the interaction with the NMDA receptor, thereby abolishing its agonist activity and consequent neurotoxicity.

Figure 1: A diagram illustrating the differential interaction of quinolinic acid and this compound with the NMDA receptor.

Potential as an Enzyme Inhibitor

The pyridine carboxylic acid scaffold is a versatile platform for the design of enzyme inhibitors.[1][2] The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, while the carboxylic acid groups can participate in hydrogen bonding and ionic interactions with active site residues.

Rationale for Screening

Given the structural features of this compound, it is a prime candidate for screening against a variety of enzyme classes, including but not limited to:

-

Metallo-β-lactamases: The dicarboxylic acid moiety can chelate the zinc ions in the active site of these enzymes, which are responsible for antibiotic resistance.

-

Proteases and Kinases: The aromatic ring and carboxylic acid groups can form key interactions with the active sites of these enzymes, which are implicated in a wide range of diseases, including cancer and inflammatory disorders.

-

Glycosidases: As demonstrated by related compounds, this scaffold has the potential to inhibit enzymes involved in carbohydrate metabolism, such as α-glucosidase, which is a target for anti-diabetic drugs.[5]

Proposed Experimental Workflow for Screening

Figure 2: A generalized workflow for screening this compound for enzyme inhibitory activity.

A Versatile Ligand for Therapeutic Metal Complexes

The use of metal complexes in medicine is a rapidly expanding field, with applications in anticancer therapy, antimicrobial agents, and diagnostics.[6] this compound is an excellent candidate for a multidentate ligand in the design of novel metal-based therapeutics.

Coordination Chemistry and Therapeutic Potential

The nitrogen atom of the pyridine ring and the two carboxylic acid groups provide multiple coordination sites for metal ions. This allows for the formation of stable complexes with a variety of metals, including but not limited to:

-

Gallium (Ga³⁺): Gallium complexes have shown promise as anticancer and antimicrobial agents.

-

Copper (Cu²⁺): Copper complexes are being investigated for their anticancer, anti-inflammatory, and antidiabetic properties.

-

Zinc (Zn²⁺): Zinc complexes are explored for their potential in treating diabetes and as antimicrobial agents.

The chelation of a metal ion by this compound can lead to complexes with unique three-dimensional structures and electronic properties, which can be fine-tuned to achieve specific biological activities.

Synthesis and Characterization of a Representative Metal Complex

Experimental Protocol: Synthesis of a Cu(II) Complex

-

Ligand Solution: Dissolve this compound (2 equivalents) in a minimal amount of a suitable solvent such as methanol or ethanol.

-

Metal Salt Solution: In a separate flask, dissolve copper(II) chloride (1 equivalent) in the same solvent.

-

Complexation: Slowly add the ligand solution to the metal salt solution with constant stirring. A precipitate may form immediately or upon standing.

-